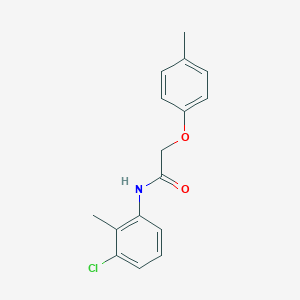
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound that has shown promising results in various scientific research studies. It is a synthetic compound that has been synthesized using a specific method, and researchers have been studying its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has shown promising results in various scientific research studies. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide. One direction is to study its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its effects on specific enzymes in the body. Additionally, more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of various diseases, and its mechanism of action and biochemical and physiological effects are being studied. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide has the potential to be a valuable tool for scientific research.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide is synthesized using a specific method. The synthesis process involves the reaction of 3-chloro-2-methylbenzoic acid with 4-methylphenol in the presence of thionyl chloride. The resulting product is then reacted with acetic anhydride to obtain N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new drugs.
Eigenschaften
Produktname |
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-6-8-13(9-7-11)20-10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
DQAGXLNEINKCCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)